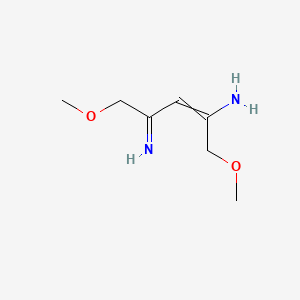

4-Imino-1,5-dimethoxypent-2-en-2-amine

説明

4-Imino-1,5-dimethoxypent-2-en-2-amine is an aliphatic imino compound characterized by a pent-2-en backbone with methoxy groups at positions 1 and 5 and an imino group at position 2. Below, we compare this compound with structurally or functionally analogous molecules to elucidate its likely properties and applications.

特性

CAS番号 |

146138-04-7 |

|---|---|

分子式 |

C7H14N2O2 |

分子量 |

158.201 |

IUPAC名 |

4-imino-1,5-dimethoxypent-2-en-2-amine |

InChI |

InChI=1S/C7H14N2O2/c1-10-4-6(8)3-7(9)5-11-2/h3,8H,4-5,9H2,1-2H3 |

InChIキー |

JZWBOKVWKPRGFJ-UHFFFAOYSA-N |

SMILES |

COCC(=CC(=N)COC)N |

同義語 |

2-Penten-2-amine, 4-imino-1,5-dimethoxy- |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Features of Comparable Compounds

Reactivity and Stability

- Autoxidation Tendency: The imino group in 4-Imino-1,5-dimethoxypent-2-en-2-amine may exhibit autoxidation behavior similar to 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one (). The latter undergoes single-electron transfer to molecular oxygen, forming a hydroperoxide intermediate that homolytically cleaves to yield hydroxylated products . The target compound’s methoxy groups could modulate this reactivity by stabilizing radical intermediates or altering electron density.

Synthetic Pathways :

Unlike tetrahydroquinazoline-2-thiones (synthesized via multicomponent reactions involving isothiocyanates and amines ), the target compound’s synthesis likely involves alkylation or condensation due to its aliphatic backbone. demonstrates analogous methoxy-amine synthesis via KH-mediated alkylation, suggesting scalable routes for similar structures .Thermodynamic Properties :

While [1,1'-Biphenyl]-4-amine exhibits high melting points (53–55°C) and stability due to aromatic conjugation , the target compound’s aliphatic nature and methoxy groups may lower its melting point and enhance solubility in polar solvents.

Pharmacological and Industrial Relevance

Medicinal Chemistry :

Tetrahydroquinazoline-2-thiones () and cyclopentapyrimidine imines () are explored for bioactivity, but the target compound’s lack of aromaticity may limit direct therapeutic applications. However, its enamine system could serve as a ligand in metal coordination complexes for catalysis.- Oxidation Sensitivity: The autoxidation mechanism observed in imidazolidinone derivatives () implies that 4-Imino-1,5-dimethoxypent-2-en-2-amine may require stabilization (e.g., antioxidants or inert atmospheres) during storage or synthesis to prevent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。